cis-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester hydrochloride
Description
cis-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester hydrochloride is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc)-protected amine group at position 3, an ethyl ester at position 4, and a hydrochloride counterion. This compound is commonly utilized as a chiral intermediate in pharmaceutical synthesis, particularly for developing protease inhibitors and neuromodulators due to its stereochemical rigidity and stability under basic conditions . The Boc group serves as a protective moiety for the amine, while the ethyl ester enhances solubility in organic solvents during synthetic steps. The hydrochloride salt improves crystallinity and storage stability.
Properties
IUPAC Name |
ethyl (3S,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4.ClH/c1-5-18-11(16)9-6-7-14-8-10(9)15-12(17)19-13(2,3)4;/h9-10,14H,5-8H2,1-4H3,(H,15,17);1H/t9-,10+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXALDGQGBWXPW-BAUSSPIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNCC1NC(=O)OC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCNC[C@H]1NC(=O)OC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
The compound is primarily utilized as an intermediate in the synthesis of various bioactive molecules. Its structural features facilitate modifications that enhance biological activity.
Anticancer Research
Research has demonstrated that derivatives of piperidine compounds exhibit promising anticancer activity. For instance, studies have shown that piperidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The synthesis of new derivatives from cis-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester hydrochloride may lead to the discovery of effective anticancer agents .
Neuropharmacology
Compounds similar to this compound have been explored for their potential as acetylcholinesterase inhibitors, which are critical in treating neurodegenerative diseases like Alzheimer’s. The ability to modify the compound's structure could enhance its efficacy and selectivity for acetylcholinesterase, making it a candidate for further development .
Synthesis of Bioactive Molecules
This compound serves as a versatile building block in organic synthesis. It can be transformed into various derivatives that possess different biological activities.
Derivative Synthesis
The compound can be reacted with different electrophiles to produce novel piperidine derivatives. For example, reactions with aryl amines or other functional groups can yield compounds with enhanced pharmacological properties .
| Reaction Type | Starting Material | Product |
|---|---|---|
| N-acylation | cis-3-tert-Butoxycarbonylamino-piperidine | Piperidine derivatives with acyl groups |
| Alkylation | cis-3-tert-Butoxycarbonylamino-piperidine | Alkylated piperidine derivatives |
| Coupling with heterocycles | cis-3-tert-Butoxycarbonylamino-piperidine | Heterocyclic compounds with potential biological activity |
Biological Evaluation
The biological activity of synthesized derivatives is assessed through various in vitro and in vivo studies to evaluate their potential therapeutic effects.
In Vitro Studies
In vitro assays are conducted to determine the efficacy of the synthesized compounds against specific cancer cell lines or to assess their inhibitory effects on acetylcholinesterase activity.
In Vivo Studies
Promising candidates are further evaluated in animal models to study pharmacokinetics, toxicity, and therapeutic efficacy, providing crucial data for future clinical applications.
Mechanism of Action
The compound exerts its effects through interactions with biological targets , such as enzymes or receptors. The molecular pathways involved depend on the specific application, but often include modulation of enzyme activity or inhibition of receptor binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared below with three analogs: a pyrrolidine derivative, a phenyl-substituted piperidine, and a glycine ethyl ester-based molecule. Key differences in structure, molecular weight, and functional groups are highlighted.
Table 1: Structural and Molecular Comparison
*Estimated based on structural analogy to the pyrrolidine derivative .
Key Observations:
The phenyl-substituted piperidine (CAS 652971-20-5) exhibits increased lipophilicity (logP ~2.8) due to the aromatic group, whereas the target compound’s ethyl ester enhances polar surface area .
Functional Group Impact :
- The Boc group in the target compound and the pyrrolidine analog stabilizes the amine against nucleophilic attack, whereas the naphthyl-acetylated glycine derivative lacks such protection, limiting its utility in multi-step syntheses .
- The ethyl ester in the target compound and pyrrolidine analog improves solubility in dichloromethane and THF (>50 mg/mL), contrasting with the free carboxylic acid in the phenyl-piperidine derivative, which requires ion-pairing agents for dissolution .
Salt Form and Stability: The hydrochloride salt in the target compound and pyrrolidine analog enhances crystallinity and reduces hygroscopicity compared to non-salt forms. Thermal stability analysis (TGA) shows decomposition temperatures >150°C for both, suitable for room-temperature storage .
Biological Activity
cis-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester hydrochloride (CAS Number: 2716849-40-8) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 308.80 g/mol. The compound features a piperidine ring, which is significant in many bioactive molecules.
Biological Activity Overview
Research indicates that compounds similar to cis-3-tert-butoxycarbonylamino-piperidine derivatives exhibit various biological activities, including:
- Anticancer Activity : Some studies suggest that piperidine derivatives can inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines.
- Antimicrobial Properties : Piperidine compounds have shown effectiveness against various bacterial strains, indicating potential as antimicrobial agents.
- Neuroprotective Effects : Certain derivatives have been reported to exhibit neuroprotective properties, which may be beneficial in neurodegenerative diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like histone deacetylases (HDACs), which play a crucial role in gene expression and cellular function.
- Modulation of Drug Transport : Some studies highlight the ability of piperidine derivatives to modulate transport proteins such as P-glycoprotein (P-gp), enhancing the efficacy of co-administered drugs.
- Receptor Interaction : This compound may interact with various receptors, influencing signaling pathways involved in cell survival and proliferation.
Anticancer Activity
A study examined the effects of a related piperidine derivative on human cancer cell lines. The results showed a significant reduction in cell viability at concentrations ranging from 10 to 50 µM, with IC50 values indicating potent activity against breast and colon cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| HT-29 (Colon) | 20 | Cell cycle arrest |
Antimicrobial Efficacy
In vitro assays demonstrated that cis-3-tert-butoxycarbonylamino-piperidine derivatives inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
Neuroprotective Studies
Research exploring the neuroprotective effects of piperidine derivatives indicated that they could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests a potential application in treating neurodegenerative conditions.
Preparation Methods
Route Overview
The conventional approach involves sequential protection, esterification, and salt formation (Figure 1):
-
Amine Protection : 4-Piperidinecarboxylic acid reacts with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF)/water under basic conditions to yield tert-butyl 4-carboxypiperidin-3-ylcarbamate.
-
Esterification : The carboxylic acid is converted to an ethyl ester using ethanol and thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC).
-
Salt Formation : Treatment with hydrochloric acid (HCl) in methanol precipitates the hydrochloride salt.
Limitations
-
Low Yield : The gas-liquid heterogeneous reaction during Boc protection limits yield to ~60% due to steric hindrance.
-
Purification Challenges : Column chromatography is often required to isolate intermediates, increasing costs.
Pressurized Synthesis Method
Optimized Procedure
Patent CN115322143A details a high-yield, scalable method under controlled pressure:
Step 1: Salt Formation
4-Piperidinecarboxylic acid is heated with concentrated HCl (12 M) at 85–90°C under 0.3–0.5 MPa nitrogen pressure for 4 hours. Cooling and solvent addition (methanol) precipitate 4-piperidinecarboxylic acid hydrochloride (95% yield).
Step 2: Boc Protection and Esterification
The hydrochloride salt reacts with Boc₂O in a THF/water (1:1) mixture at 50–60°C under 0.2–0.4 MPa pressure, catalyzed by 4-dimethylaminopyridine (DMAP). The one-pot reaction achieves 88% yield of the target compound after HCl quenching.
Advantages Over Traditional Methods
| Parameter | Traditional Method | Pressurized Method |
|---|---|---|
| Steps | 3 | 2 |
| Yield | 60% | 88% |
| Purity | 90–92% | 98–99% |
| Solvent System | THF/base | THF/water |
| Catalyst | None | DMAP |
The pressurized environment enhances solubility of gaseous reactants (e.g., Boc₂O), accelerating kinetics and reducing side reactions. DMAP catalyzes the esterification, bypassing the need for acyl chlorides.
Alternative Approaches
Microwave-Assisted Synthesis
A 2024 study (unpublished, cited in) reports a 30-minute microwave-assisted Boc protection at 100°C, achieving 85% yield. However, scalability remains unproven.
Enzymatic Esterification
Lipase-catalyzed transesterification using ethyl acetate shows promise for greener synthesis but requires optimization for industrial adoption.
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing cis-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester hydrochloride?
- Methodology : The synthesis typically involves multi-step reactions:
Boc Protection : tert-Butoxycarbonyl (Boc) protection of the piperidine amine using Boc-anhydride in anhydrous dichloromethane (DCM) or 1,4-dioxane under inert conditions .
Esterification : Activation of the carboxylic acid group (e.g., using EDC/HCl with glycine ethyl ester hydrochloride) to form the ethyl ester, followed by HCl salt formation .
Cis-Isomer Control : Stereochemical control via temperature modulation (e.g., 0–50°C) and solvent polarity adjustments (acetonitrile or DCM) to favor the cis-configuration .
Q. How is the compound characterized, and what analytical methods resolve structural ambiguities?
- Methodology :
- NMR : 1H/13C NMR to verify Boc-group integration (δ ~1.4 ppm for tert-butyl protons) and ester carbonyl signals (δ ~170 ppm) .
- Mass Spectrometry : ESI-MS to confirm molecular weight (e.g., [M+H]+ at ~370 Da) and fragmentation patterns .
- XRD (if crystalline) : Resolve cis-configuration via single-crystal X-ray diffraction .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodology :
- Thermal Stability : DSC/TGA analysis shows decomposition >160°C; store at 2–8°C in inert atmospheres (argon) .
- Hydrolytic Sensitivity : Boc groups degrade under acidic conditions (pH <3); avoid aqueous buffers unless stabilized with aprotic solvents (e.g., DMSO) .
Advanced Research Questions
Q. How can enantiomeric purity of the cis-isomer be optimized during synthesis?
- Methodology :
- Chiral Catalysis : Use chiral auxiliaries (e.g., (R)-BINOL) in asymmetric hydrogenation steps to enhance enantiomeric excess (ee >95%) .
- Chromatographic Resolution : Chiral HPLC (e.g., Chiralpak® IA column) with hexane/isopropanol gradients to separate enantiomers .
Q. What mechanistic insights explain contradictory yields in Boc-deprotection steps?
- Data Analysis :
| Condition | Acid (HCl conc.) | Solvent | Yield (%) | Side Product |
|---|---|---|---|---|
| A | 4M HCl | Dioxane | 85 | Piperidine ring-opening |
| B | 2M HCl | MeOH | 72 | Ester hydrolysis |
- Conclusion : Higher HCl concentrations in dioxane favor Boc cleavage but risk ring-opening; milder conditions (e.g., TFA/DCM) may reduce side reactions .
Q. How does the ethyl ester group influence bioactivity in protease inhibition assays?
- Experimental Design :
- Comparative SAR : Synthesize analogs (methyl ester, free acid) and test against serine proteases (e.g., trypsin).
- Data : Ethyl esters show 3x higher IC50 vs. methyl esters due to enhanced lipophilicity (logP ~2.5) .
Q. What computational methods predict the compound’s solubility and membrane permeability?
- Methodology :
- MD Simulations : Use Schrödinger’s Desmond to model solvation in lipid bilayers; correlate with experimental PAMPA assays .
- Solubility Parameters : Hansen solubility parameters (δD, δP, δH) predict miscibility in PEG-400/water systems .
Contradictions and Troubleshooting
-
Evidence Conflict : reports high Boc-deprotection yields (85%) with HCl/dioxane, while notes ester hydrolysis under similar conditions.
-
Stereochemical Drift : Cis-to-trans isomerization observed during prolonged storage.
- Mitigation : Lyophilize and store under anhydrous conditions with molecular sieves .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
